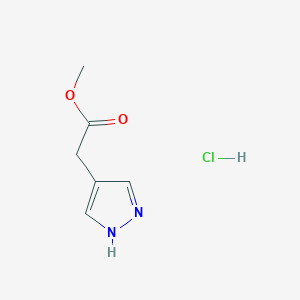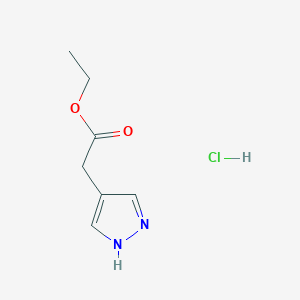![molecular formula C8H5IN2O2 B8190454 4-Iodo-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B8190454.png)
4-Iodo-pyrazolo[1,5-a]pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-pyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by the fusion of a pyrazole ring with a pyridine ring, and it contains an iodine atom at the 4-position and a carboxylic acid group at the 3-position. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-pyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves the cyclization of substituted pyridines with appropriate reagents. One common method includes the 1,3-dipolar cycloaddition reaction of ethyl propionate with N-aminopyridine sulfates, which are synthesized from substituted pyridines and hydroxylamine-O-sulfonic acid . The reaction conditions often involve the use of solvents such as acetonitrile and catalysts like trifluoroacetic acid to facilitate the cyclization process .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-pyrazolo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be substituted with other functional groups using reagents like aryl boronic acids in Suzuki coupling reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.
Cyclization Reactions: The compound can form fused heterocyclic systems through cyclocondensation reactions.
Common Reagents and Conditions:
Suzuki Coupling: Aryl boronic acids, palladium catalysts, and bases like potassium carbonate in solvents such as ethanol or water.
Cyclocondensation: Trifluoroacetic acid as a catalyst in acetonitrile.
Major Products:
- Substituted pyrazolopyridines with various functional groups at the 4-position.
- Fused heterocyclic compounds with enhanced biological activity .
Scientific Research Applications
4-Iodo-pyrazolo[1,5-a]pyridine-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Iodo-pyrazolo[1,5-a]pyridine-3-carboxylic acid primarily involves its interaction with molecular targets such as kinases. For instance, it can inhibit TRKs by binding to their active sites, thereby preventing the phosphorylation and activation of downstream signaling pathways like Ras/Erk, PLC-γ, and PI3K/Akt . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring structure but contain a pyrimidine ring instead of a pyridine ring.
Pyrazolo[3,4-b]pyridines: Another class of pyrazolopyridines with different ring fusion patterns, known for their biological activities and synthetic versatility.
Uniqueness: 4-Iodo-pyrazolo[1,5-a]pyridine-3-carboxylic acid is unique due to the presence of the iodine atom, which can be easily substituted to create a variety of derivatives with potential biological activities. Its specific structure allows for targeted interactions with kinases, making it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
4-iodopyrazolo[1,5-a]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O2/c9-6-2-1-3-11-7(6)5(4-10-11)8(12)13/h1-4H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUKASJLVBQFOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C(=O)O)C(=C1)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Hydroxy-[1,4]diazepane-1-carboxylic acid benzyl ester](/img/structure/B8190374.png)


![4-tert-Butoxycarbonylamino-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B8190390.png)
![6-Iodo-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester](/img/structure/B8190403.png)
![6-Fluoro-imidazo[1,2-a]pyridine-3-carboxamidine hydrochloride](/img/structure/B8190411.png)


![3,6-Dichloro-[1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B8190429.png)
![3-Bromo-2-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyridin-4-one](/img/structure/B8190448.png)
![1-Imidazo[1,2-a]pyridin-6-yl-ethylamine dihydrochloride](/img/structure/B8190450.png)



